Thermal Stability Superiority of LNA Monomers Over 2′-O-Methyl and Phosphorothioate Analogs
LNA modifications confer substantially greater duplex thermal stabilization than alternative chemical modifications commonly used in antisense oligonucleotide design. In a systematic head-to-head comparison of 18mer oligonucleotides, LNA-containing sequences increased melting temperature by 1.5–4°C per modification depending on residue position, whereas 2′-O-methyl nucleotides increased Tm by less than 1°C per modification, and phosphorothioate backbones reduced Tm relative to unmodified DNA [1]. This differential stabilization enables shorter probe designs with improved mismatch discrimination.
| Evidence Dimension | Change in duplex melting temperature (ΔTm) per nucleotide modification |
|---|---|
| Target Compound Data | 1.5–4°C increase per LNA monomer |
| Comparator Or Baseline | 2′-O-methyl RNA: <1°C increase per monomer; Phosphorothioate DNA: Tm reduction |
| Quantified Difference | LNA provides 1.5- to >4-fold greater ΔTm per modification than 2′-OMe |
| Conditions | 18mer DNA oligonucleotide duplexes with complementary RNA; measured by UV thermal denaturation |
Why This Matters
Greater thermal stabilization per monomer reduces the required oligonucleotide length for a given Tm, lowering synthesis costs and improving target specificity through shorter probe sequences.
- [1] Kurreck J, Wyszko E, Gillen C, Erdmann VA. Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Res. 2002;30(9):1911-1918. View Source
